molecular formula C34H37N4O4Zn-3 B12353988 zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron

zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron

Cat. No.: B12353988
M. Wt: 631.1 g/mol
InChI Key: BGWZIRFYJFNVQL-IYLOFOHXSA-M
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Description

Zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron is a complex organometallic compound This compound is characterized by its unique structure, which includes a zinc ion coordinated to a tetrapyrrole macrocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron typically involves the coordination of zinc ions to a pre-synthesized tetrapyrrole macrocycle. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 50°C

    Catalysts: None required, but sometimes a base like triethylamine is used to deprotonate the carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl groups.

    Reduction: Reduction reactions can occur at the carboxylate groups, converting them to alcohols.

    Substitution: The zinc ion can be substituted with other metal ions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.

    Substitution: Metal salts like copper(II) sulfate or nickel(II) chloride in an aqueous medium.

Major Products

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of similar compounds with different metal centers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to coordinate with multiple substrates.

Biology

In biological research, it is studied for its potential role in mimicking natural metalloenzymes and its interactions with biological macromolecules.

Medicine

In medicine, it is explored for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

Industry

In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron exerts its effects involves the coordination of the zinc ion to various substrates. This coordination can facilitate electron transfer reactions, stabilize transition states, and enhance the reactivity of the substrates. The molecular targets include enzymes, nucleic acids, and other biomolecules, and the pathways involved often relate to oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Zinc phthalocyanine: Another zinc-coordinated macrocycle used in photodynamic therapy.

    Zinc porphyrin: Similar structure but lacks the carboxylate groups, used in catalysis and materials science.

    Zinc chlorophyll derivative: Found in nature, used in photosynthesis research.

Uniqueness

The uniqueness of zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron lies in its combination of carboxylate groups and ethenyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications.

Properties

Molecular Formula

C34H37N4O4Zn-3

Molecular Weight

631.1 g/mol

IUPAC Name

zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron

InChI

InChI=1S/C34H38N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16,18-19,22-23,30-31H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q-4;+2/p-1/b26-13-,27-14-,28-15-,32-16-;

InChI Key

BGWZIRFYJFNVQL-IYLOFOHXSA-M

Isomeric SMILES

[H+].CC\1C(C2/C=C\3/C(=C(/C(=C/C4C(C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C)C=C)/[N-]4)C)C=C)/[N-]3)C)CCC(=O)[O-])CCC(=O)[O-].[Zn+2]

Canonical SMILES

[H+].CC1C(C2C=C3C(=C(C(=CC4C(C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)C=C)[N-]4)C)C=C)[N-]3)C)CCC(=O)[O-])CCC(=O)[O-].[Zn+2]

Origin of Product

United States

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